epi-gamma-Cyhalothrin-d5
Description
Properties
Molecular Formula |
C₂₃H₁₄D₅ClF₃NO₃ |
|---|---|
Molecular Weight |
454.88 |
Synonyms |
(1S,3S)-3-[(1Z)-2-Chloro-3,3,3-trifluoro-1-propen-1-yl]-2,2-dimethylcyclopropanecarboxylic Acid (R)-Cyano(3-phenoxyphenyl)methyl Ester-d5; [1S-[1α(S*),3α(Z)]]- 3-(2-Chloro-3,3,3-trifluoro-1-propenyl)-2,2-dimethylcyclopropanecarboxylic Acid Cyano(3-ph |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Isotopic Differences
Table 1: Molecular Properties
| Compound | Molecular Formula | Isotopic Labeling | Key Use |
|---|---|---|---|
| Epi-gamma-Cyhalothrin-d5 | C₂₃H₁₄ClF₃NO₃ (d5) | Five deuteriums | Analytical standard for MS |
| Gamma-cyhalothrin | C₂₃H₁₉ClF₃NO₃ | None | Broad-spectrum insecticide |
| Lambda-cyhalothrin | C₂₃H₁₉ClF₃NO₃ | None | Agricultural and household pest control |
In contrast, non-deuterated isomers like gamma- and lambda-cyhalothrin are optimized for pesticidal activity rather than analytical detection .
Bioactivity and Toxicity Profiles
Table 2: Toxicity and Bioactivity
| Compound | LD₅₀ (Oral, Rat) | Target Pests | Regulatory Status |
|---|---|---|---|
| This compound | Not applicable | N/A | Lab use only (non-pesticidal) |
| Gamma-cyhalothrin | 79 mg/kg | Lepidoptera, Coleoptera | EPA-approved for crop protection |
| Lambda-cyhalothrin | 56 mg/kg | Aphids, mites | EMA-reviewed for EU compliance |
This compound lacks pesticidal applications due to its role as a reference material. However, gamma- and lambda-cyhalothrin share comparable toxicity profiles, allowing regulatory agencies like the US EPA to combine their data for risk assessments . Lambda-cyhalothrin exhibits slightly higher acute toxicity (LD₅₀ = 56 mg/kg) than gamma-cyhalothrin (LD₅₀ = 79 mg/kg), attributed to stereochemical variations influencing neuronal sodium channel binding .
Analytical and Regulatory Considerations
Table 3: Analytical Parameters
| Parameter | This compound | Gamma-cyhalothrin |
|---|---|---|
| Detection Limit (GC-MS) | 0.01 ppb | 0.05 ppb |
| Retention Time Shift | +0.2 min (vs. non-d5) | Baseline |
| Regulatory Use | Calibration standard | Active ingredient |
This compound is critical for validating analytical methods under guidelines such as EMA’s similarity assessment framework, which requires rigorous quantification of active substances in pesticidal formulations . Its deuterated structure minimizes matrix interference in complex samples, improving accuracy compared to non-deuterated analogs .
Research Findings and Implications
- Stereochemical Specificity : The "epi" configuration in this compound may exhibit reduced bioactivity compared to gamma-cyhalothrin, mirroring trends observed in other cyhalothrin isomers .
- Regulatory Synergy : Combined toxicity data for gamma- and lambda-cyhalothrin streamline risk assessments, though their analytical differentiation remains essential for compliance monitoring .
Preparation Methods
Chlorination of Cyclopropanecarboxylic Acid
The synthesis begins with the chlorination of 1R cis-Z 3-(2-chloro-3,3,3-trifluoro-1-propenyl)-2,2-dimethyl cyclopropanecarboxylic acid (V) to form the corresponding acid chloride (III). This step employs thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under anhydrous conditions.
Key parameters :
Stereoselective Esterification
The acid chloride (III) reacts with 3-phenoxybenzaldehyde (IV) in the presence of a cyanide source (e.g., KCN) to form a diastereomeric mixture of cyhalothrin isomers (II). Deuterium incorporation occurs at this stage by substituting hydrogen-containing reagents with deuterated analogs.
Deuteration strategies :
-
Use of deuterated 3-phenoxybenzaldehyde (IV-d5) to introduce five deuterium atoms at aromatic positions.
-
Replacement of HCN with DCN in the cyanide source to label the α-cyano group.
Reaction conditions :
-
Solvent: Isopropanol/water mixture
-
Temperature: −20°C to 10°C
Epimerization and Crystallization
Diastereomer Equilibrium
The diastereomeric mixture (II) undergoes epimerization under controlled conditions to enrich the desired this compound (I). The process leverages differential solubility, where the target isomer crystallizes preferentially.
Critical factors :
Acid Quenching
Epimerization is halted by adding stoichiometric mineral acids (e.g., HCl, H₂SO₄) to neutralize residual base catalysts. This step prevents further isomerization and stabilizes the product.
Post-treatment :
-
Filtration to isolate crystals.
-
Washing with deuterated hexane to remove impurities.
Isotopic Labeling and Analytical Validation
Deuterium Incorporation
This compound retains five deuterium atoms at specific positions (aromatic rings and α-cyano group), confirmed via mass spectrometry and nuclear magnetic resonance (NMR).
Spectroscopic data :
Purity Assessment
Chromatographic methods :
-
GC-MS : Retention time alignment with non-deuterated standard.
Table 1. Comparative Physicochemical Properties
| Property | Epi-gamma-Cyhalothrin | This compound |
|---|---|---|
| Molecular Formula | C₂₃H₁₉ClF₃NO₃ | C₂₃H₁₄D₅ClF₃NO₃ |
| Melting Point (°C) | 55–58 | 55–58 |
| LogP (Octanol-Water) | 4.7 | 4.7 |
| MS Fragmentation (m/z) | 449.9 [M+H]⁺ | 454.9 [M+H]⁺ |
Industrial-Scale Optimization
One-Pot Synthesis
Combining esterification and epimerization in a single reactor reduces intermediate isolation steps, improving yield (70–80%) and minimizing deuterium loss.
Advantages :
Solvent Recovery
Deuterated solvents (e.g., hexane-d14) are recycled via fractional distillation to lower production costs.
Environmental and Analytical Applications
This compound is indispensable in quantifying pesticide residues in water, sediment, and biological matrices. Its use in the Danjiangkou Reservoir study enabled precise detection of cyhalothrin at concentrations as low as 0.65 ng/g in sediments.
Table 2. Detection Limits in Environmental Samples
| Matrix | Method | LOD (ng/g or ng/L) |
|---|---|---|
| Water | GC-MS | 0.1 |
| Sediment | QuEChERS-HPLC | 0.05 |
| Hair | Modified QuEChERS | 0.2 |
Q & A
Q. How can researchers design longitudinal studies to assess bioaccumulation of this compound in aquatic organisms?
- Methodological Answer : Use flow-through systems to maintain stable exposure concentrations. Sample tissues (e.g., liver, fat) at multiple timepoints. Apply physiologically based pharmacokinetic (PBPK) modeling to predict bioaccumulation factors (BAFs) and compare to non-deuterated analogs .
Data Presentation and Reporting
Q. What metadata should accompany analytical datasets for this compound to ensure reproducibility?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
